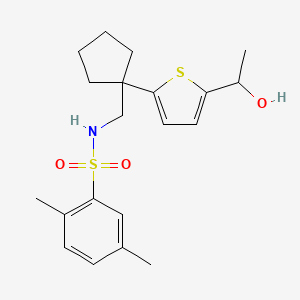

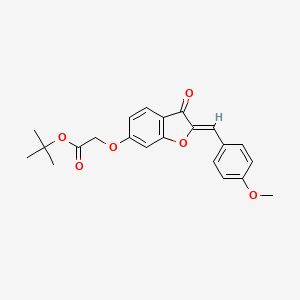

(Z)-tert-butyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-tert-butyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alternative to Benzoquinone in Reactions

One of the notable applications of similar compounds involves their use as substitutes in chemical reactions, such as tert-butyl perbenzoate being an alternative for benzoquinone in Fujiwara-Moritani reactions. This highlights the potential utility of (Z)-tert-butyl derivatives in facilitating room-temperature reactions under mild conditions, thus enhancing the efficiency and scope of organic transformations (Liu & Hii, 2011).

Electrochemical Studies

Electrochemical studies of compounds structurally related to (Z)-tert-butyl derivatives, like 4-tert-butylcatechol, have been explored to understand their behavior in methoxylation reactions. Such research provides insights into the electrochemical properties and reactions of tert-butyl based compounds, potentially leading to applications in electrochemical synthesis and modification of organic molecules (Nematollahi & Golabi, 2000).

Hydrogen-bonded Structures

Research on hydrogen-bonded chains and aggregates involving tert-butyl and methoxybenzyl groups, as found in certain pyrazole derivatives, could offer parallels in studying the structural chemistry of (Z)-tert-butyl derivatives. Understanding these molecular interactions can aid in the design of new materials and molecular assemblies with tailored properties (Abonía et al., 2007).

Dual Chemosensor Applications

A rhodamine-based compound with tert-butyl and methoxybenzyl components has been reported as a dual chemosensor for Zn2+ and Al3+ ions. This illustrates the potential for (Z)-tert-butyl derivatives to serve as sensitive and selective sensors for metal ions, which is crucial for environmental monitoring, biological research, and the development of diagnostic tools (Roy et al., 2019).

UV-Absorbent Properties

The synthesis of UV-absorbent materials like butyl methoxy-dibenzoylmethane (Parsol 1789) from tert-butyl based compounds underscores the application of (Z)-tert-butyl derivatives in creating sunscreen ingredients. These compounds can offer protection against harmful UV radiation, highlighting their importance in healthcare and cosmetic industries (Feng-qiang, 2011).

Wirkmechanismus

Target of Action

The primary target of the compound (Z)-tert-butyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment that gives color to our skin, hair, and eyes .

Mode of Action

This compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in a decrease in the production of melanin .

Biochemical Pathways

The compound affects the melanin synthesis pathway. By inhibiting tyrosinase, this compound reduces the conversion of tyrosine to melanin . This leads to a decrease in melanin production and a subsequent lightening of the skin .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in melanin content in cells . This can lead to a lightening of the skin, making this compound potentially useful in skin-whitening products .

Action Environment

Environmental factors such as UV light can increase melanogenesis, the process of melanin production . The efficacy and stability of this compound could potentially be influenced by these factors.

Eigenschaften

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-16-9-10-17-18(12-16)27-19(21(17)24)11-14-5-7-15(25-4)8-6-14/h5-12H,13H2,1-4H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIWYGNWHQVRKT-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)

![{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B2693670.png)

![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)

![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)

![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)